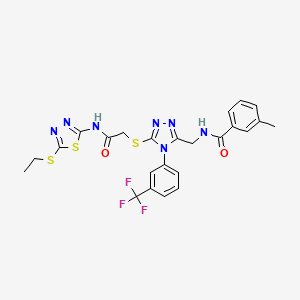
N-((5-((2-((5-(éthylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoéthyl)thio)-4-(3-(trifluorométhyl)phényl)-4H-1,2,4-triazol-3-yl)méthyl)-3-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C24H22F3N7O2S3 and its molecular weight is 593.66. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé contient une substitution d'atome de soufre, ce qui améliore considérablement sa capacité à copier les résidus adénosine dans les modèles d'acides nucléiques sans avoir besoin d'une enzyme polymérase .
- Il active les donneurs de thioglycosides p-tolyle à température ambiante, facilitant des réactions de glycosylation efficaces avec divers accepteurs alcooliques .
Chimie des acides nucléiques et copie de modèle non enzymatique
Réactions de glycosylation
S-Trifluorométhylation des thiophénols
Activité Biologique
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex compound that combines multiple pharmacologically active moieties. The biological activities of such compounds are often attributed to their structural features, particularly the presence of thiadiazole and triazole rings. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure
The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of triazole and benzamide functionalities further enhances its potential therapeutic applications. The structural formula can be represented as follows:
1. Antimicrobial Activity
The thiadiazole moiety has been extensively studied for its antimicrobial properties. Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5k | Xanthomonas axonopodis | 22 | |
| 5k | Xanthomonas oryzae | 15 | |
| 15 | Staphylococcus aureus | 32.6 | |
| 15 | Escherichia coli | 30.0 |
In vitro studies indicate that derivatives of thiadiazoles exhibit superior antibacterial properties compared to standard antibiotics like streptomycin and fluconazole.
2. Anticancer Activity
Thiadiazole derivatives are also noted for their anticancer properties. Research has indicated that compounds containing the thiadiazole scaffold can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
The anticancer activity is often linked to the ability of these compounds to interact with cellular pathways involved in cancer progression.
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| Compound C | Carrageenan-induced edema | Reduced swelling | |
| Compound D | LPS-stimulated macrophages | Decreased TNF-alpha levels |
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in treating various diseases:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a series of thiadiazole derivatives against resistant strains of bacteria. Results showed that certain modifications to the thiadiazole structure significantly enhanced antimicrobial potency.
- Neuroprotective Properties : Research demonstrated that specific thiadiazole derivatives exhibited neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.
Propriétés
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N7O2S3/c1-3-37-23-33-31-21(39-23)29-19(35)13-38-22-32-30-18(12-28-20(36)15-7-4-6-14(2)10-15)34(22)17-9-5-8-16(11-17)24(25,26)27/h4-11H,3,12-13H2,1-2H3,(H,28,36)(H,29,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLDPQLANBJFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














